molecular formula C19H17N3O3 B5812527 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide

Cat. No.: B5812527
M. Wt: 335.4 g/mol
InChI Key: URGYLXDTXNJNAR-UHFFFAOYSA-N
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Description

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide is a complex heterocyclic compound that features an oxadiazole ring fused with a carbazole moiety. This compound is part of a broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the tricyclic indole structure . This intermediate is then subjected to further reactions to introduce the oxadiazole ring and the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide is unique due to its specific structural features, including the fused oxadiazole and carbazole rings and the benzyloxy group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-oxido-6-phenylmethoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-22-17-11-10-16-18(19(17)20-25-22)14-8-4-5-9-15(14)21(16)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGYLXDTXNJNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2OCC4=CC=CC=C4)C=CC5=[N+](ON=C53)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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